Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine
Description
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-ethyl-1-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C11H14F3N/c1-3-15-8(2)9-5-4-6-10(7-9)11(12,13)14/h4-8,15H,3H2,1-2H3 |
InChI Key |
JBYKWNBHTCFIEP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Ketones
One of the most prevalent methods involves reductive amination, where a suitable ketone precursor, such as 1-(3-(trifluoromethyl)phenyl)propan-2-one, reacts with ethylamine under reductive conditions. This pathway is favored due to its high efficiency and selectivity.
1-(3-(Trifluoromethyl)phenyl)propan-2-one + Ethylamine → Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine
- Reagents: Ethylamine (70% aqueous solution), sodium triacetoxyborohydride (NaBH(OAc)₃)
- Solvent: Methanol or ethanol
- Temperature: 0–25°C
- Atmosphere: Inert (N₂ or Ar) to prevent oxidation
A study published in the Journal of Organic Chemistry describes this method, achieving yields exceeding 90% with enantiomeric excess greater than 92% when chiral ligands are employed.
Nucleophilic Alkylation of Aromatic Amines
Another route involves direct alkylation of aromatic amines with 3-(trifluoromethyl)phenethyl halides, such as bromides or chlorides, under basic conditions.
3-(Trifluoromethyl)phenethyl halide + Ethylamine → this compound
- Reagents: Potassium carbonate or sodium hydride
- Solvent: Acetone or acetonitrile
- Temperature: Reflux (~80°C)
- Duration: 12–24 hours
This method is less favored due to potential over-alkylation and formation of tertiary amines but remains viable with careful control of stoichiometry and reaction time.
Multi-step Synthesis via Intermediates
A more elaborate approach involves multi-step synthesis starting from commercially available precursors:
- Step 1: Synthesis of 3-(trifluoromethyl)phenylacetic acid via electrophilic trifluoromethylation of phenylacetic acid derivatives.
- Step 2: Conversion to the corresponding aldehyde (3-(trifluoromethyl)phenylacetaldehyde) through oxidation.
- Step 3: Reductive amination with ethylamine, catalyzed by metal catalysts such as palladium or rhodium complexes.
- High control over regioselectivity
- Potential for scale-up
A recent publication reports the palladium(II)-catalyzed addition of arylboroxines to imines derived from trifluoroacetaldehyde, producing α-(trifluoromethyl)arylmethylamines with yields between 57–91% and enantiomeric excess over 92%.
Industrial Production Considerations
Large-scale synthesis emphasizes process optimization, safety, and cost-effectiveness:
- Flow Chemistry: Continuous flow reactors facilitate better heat management, improved yields, and consistent product quality.
- Catalyst Optimization: Use of recyclable catalysts like palladium or nickel complexes reduces costs.
- Purification: Crystallization and recrystallization from ethanol/water mixtures yield high-purity products (>98%).
Patent literature describes processes involving the hydrolysis of nitriles to acids, subsequent acylation, and reductive amination, with purification steps including milling and micronization to achieve desired particle sizes for pharmaceutical applications.
Addressing Side Reactions and Optimization Strategies
- Over-alkylation leading to tertiary amines
- Oxidation of the trifluoromethyl group
- Formation of byproducts such as ketones or aldehydes
- Use of protective groups (e.g., Boc) during alkylation to prevent over-alkylation
- Conducting reactions under inert atmospheres and low temperatures
- Real-time monitoring via FT-IR or HPLC to optimize reaction endpoints
Patents describe the use of controlled reaction environments and protective group strategies to enhance purity and yield, especially when scaling up.
Summary of Data and Reaction Parameters
| Method | Reagents | Solvent | Temperature | Yield Range | Notes |
|---|---|---|---|---|---|
| Reductive amination | Ethylamine, NaBH(OAc)₃ | Methanol/Ethanol | 0–25°C | >90% | High yield, high enantiomeric purity |
| Nucleophilic alkylation | 3-(Trifluoromethyl)phenethyl halide | Acetonitrile | Reflux (~80°C) | Variable | Over-alkylation risk, controlled stoichiometry |
| Multi-step via intermediates | Phenylacetic derivatives, trifluoroacetaldehyde | Various | 0–50°C | 57–91% | Suitable for scale-up, complex pathway |
Chemical Reactions Analysis
Types of Reactions
Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the ethylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Scientific Research Applications
Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. This interaction can lead to various biological effects, including inhibition of specific enzymes and modulation of signaling pathways .
Comparison with Similar Compounds
Bioactivity and Binding Affinity
- The meta -trifluoromethyl substitution in this compound enhances binding to calcium-sensing receptors (CaSR) compared to ortho -substituted analogs (e.g., CAS 172953-70-7), which exhibit reduced receptor interaction due to steric hindrance .
- Cinacalcet derivatives (e.g., CAS 226256-56-0) demonstrate superior therapeutic efficacy in treating hyperparathyroidism owing to the naphthyl group’s increased lipophilicity and extended pharmacokinetic half-life .
Physicochemical Properties
- Solubility : The hydrochloride salt form of this compound exhibits higher aqueous solubility (12.3 mg/mL at 25°C) compared to its free base (0.8 mg/mL) .
- Thermal Stability : Derivatives with bulkier substituents (e.g., naphthyl in Cinacalcet) show lower melting points (mp 148–150°C) due to reduced crystallinity, whereas ethyl-substituted analogs melt at 162–164°C .
Biological Activity
Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, a compound characterized by its trifluoromethyl group and ethyl substitution, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C₁₀H₁₂F₃N
- Molecular Weight : Approximately 203.20 g/mol
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its interaction with biological systems.
The biological activity of this compound is influenced by its structural features. The presence of the trifluoromethyl group is known to modify the binding affinities of compounds to various biological targets, including proteins and lipid membranes. This modification can lead to altered pharmacokinetic profiles, potentially enhancing therapeutic efficacy .
Interaction with Biological Systems
Research indicates that compounds with similar structures often exhibit significant interactions with lipid membranes and proteins. For instance, studies have shown that trifluoromethyl groups can enhance hydrophobic interactions, which may facilitate better binding to target sites in biological pathways .
Case Studies and Research Findings
Several case studies have explored the biological implications of compounds containing trifluoromethyl groups, providing insights into their potential applications:
- Inhibition Studies : Research has demonstrated that compounds with trifluoromethyl substitutions can inhibit enzymes involved in critical biological processes. For example, a study highlighted the inhibition of lysosomal phospholipase A2, suggesting that such compounds might induce phospholipidosis—a condition characterized by excessive accumulation of phospholipids within lysosomes .
- Neuroprotective Applications : this compound has been investigated as a chiral building block for neuroprotective agents. One study focused on the synthesis of neuroprotective compounds utilizing derivatives of trifluoromethyl phenyl ethanol, showcasing the compound's potential in developing therapeutics for neurodegenerative diseases .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| This compound | N/A | Trifluoromethyl group, ethyl substitution | Potential neuroprotective effects |
| N-Methyl-1-(3-(trifluoromethyl)phenyl)ethanamine | 118761-99-2 | Similar structure without ethyl substitution | Inhibition of phospholipase A2 |
| (R)-N-Methyl-1-(2-(trifluoromethyl)phenyl)ethanamine | 926259-96-3 | Different positional isomer | Varies; potential for different binding affinities |
| This compound hydrochloride | 1315366-77-8 | Hydrochloride salt form | Used in research applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
